5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H23N5O2S and its molecular weight is 421.52. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is related to a class of compounds that have been studied for their antiproliferative properties. For example, a study conducted by Narayana, K. K. V. Raj, and Sarojini (2010) synthesized and characterized 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles, showing promising antiproliferative activity in some derivatives (Narayana, Raj, & Sarojini, 2010).
Anti-Inflammatory Activity
Compounds structurally similar to this compound have also been explored for their anti-inflammatory potential. For instance, Tozkoparan et al. (1999) synthesized thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and evaluated their anti-inflammatory activities (Tozkoparan et al., 1999).
Tuberculostatic Activity
Another research by Foks et al. (2004) explored the tuberculostatic activity of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives, finding some compounds with minimum inhibiting concentrations within 25 - 100 mg/ml (Foks et al., 2004).
Antimicrobial Activities
The antimicrobial potential of this class of compounds is highlighted in a study by Bektaş et al. (2007), who synthesized new 1,2,4-Triazole derivatives and screened them for their antimicrobial activities. Some of these compounds showed good to moderate activities against test microorganisms (Bektaş et al., 2007).
Enzyme Inhibition
Bekircan et al. (2015) investigated novel 1,2,4-triazole derivatives for their potential in inhibiting enzymes like lipase and α-glucosidase, finding some compounds with significant inhibitory activities (Bekircan, Ülker, & Menteşe, 2015).
Dual Action at Serotonin Receptors
Orus et al. (2002) synthesized some benzo[b]thiophene derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter, potentially useful as new classes of antidepressants (Orus et al., 2002).
Future Directions
Given the interesting structure of this compound and the known biological activity of similar compounds, it could be a promising area for future research. Studies could be conducted to synthesize the compound and investigate its physical and chemical properties, reactivity, and potential biological activity .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-29-18-9-7-16(8-10-18)19(20-21(28)27-22(30-20)23-15-24-27)26-13-11-25(12-14-26)17-5-3-2-4-6-17/h2-10,15,19,28H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPZGXZXMWFFLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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